molecular formula C39H54O13 B1683545 Zaragozic acid B CAS No. 146389-61-9

Zaragozic acid B

Cat. No.: B1683545
CAS No.: 146389-61-9
M. Wt: 730.8 g/mol
InChI Key: VFZAKIFLDMCTJV-NZHUAJKLSA-N
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Description

Zaragozic acid B is a fungal metabolite belonging to a family of natural products characterized by a unique 4,8-dioxabicyclo[3.2.1]octane core structure . It is a potent, competitive inhibitor of squalene synthase, the first committed enzyme in the sterol biosynthesis pathway . By inhibiting this enzyme, which catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, this compound effectively blocks the synthesis of sterols, including cholesterol in mammals and ergosterol in fungi . This mechanism has been shown to lower plasma cholesterol levels in primates, positioning it as a valuable tool for researching cholesterol management and related metabolic pathways . Beyond its primary target, this compound also acts as a mild inhibitor of Ras farnesyl-protein transferase (FPTase) . This activity impedes the farnesylation and subsequent activation of Ras proteins, which are frequently implicated in oncogenic signaling. This dual-functionality makes it a potential compound for investigating novel anticancer strategies . In microbiological research, treatment of the dimorphic fungus Candida albicans with this compound leads to an eightfold increase in intracellular and extracellular production of farnesol, a quorum-sensing molecule . This accumulation of farnesol, derived from the substrate FPP, regulates the switch from yeast to mycelial growth, a key virulence factor . Consequently, this compound is a crucial research chemical for studying fungal pathogenicity, biofilm formation, and the mode of action of antifungal agents that target the ergosterol biosynthesis pathway.

Properties

CAS No.

146389-61-9

Molecular Formula

C39H54O13

Molecular Weight

730.8 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-1-[(E)-4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl]-6-[(6E,12E)-tetradeca-6,12-dienoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48)/b5-4+,11-10+,22-18+/t26?,27?,30?,31-,32-,33-,37+,38-,39+/m1/s1

InChI Key

VFZAKIFLDMCTJV-NZHUAJKLSA-N

SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

Isomeric SMILES

C/C=C/CCCC/C=C/CCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)C/C=C/C3=CC=CC=C3)O)O

Canonical SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid B; 

Origin of Product

United States

Biosynthesis and Biogenetic Studies of Zaragozic Acid B

Directed Biosynthesis for Analog Generation

Directed biosynthesis is a powerful strategy employed to generate novel analogs of natural products by manipulating the metabolic pathways of producer organisms. This approach has been successfully applied to the zaragozic acid family, leading to the production of new members with altered side chains while retaining the characteristic core structure researchgate.netgoogle.comgrafiati.com.

Genetic Manipulation of Producer Organisms

Genetic manipulation techniques offer a means to engineer the biosynthetic machinery of fungal producers to yield new zaragozic acid analogs or to enhance the production of specific intermediates. While detailed genetic manipulation studies specifically on Sporormiella intermedia for Zaragozic acid B are less extensively documented in the provided search results, general principles and examples from closely related zaragozic acids (e.g., Zaragozic acid A, also known as Squalestatin S1) illustrate the potential of this approach.

For instance, systematic genetic knockouts in producing organisms have been explored for zaragozic acid A nih.gov. A significant example involves the knockout of a polyketide synthase (PKS) gene from the squalestatin S1 gene cluster, which resulted in the cessation of SQS1 production and a corresponding increase in the concentration of an SQS1 precursor rsc.org. This demonstrates how targeted gene disruption can reroute metabolic flux and accumulate specific intermediates, which could then be further modified or serve as starting points for analog synthesis.

Furthermore, the acyltransferase gene (MfM4) from the squalestatin S1 cluster has been expressed in Escherichia coli. The resulting MfM4 protein exhibited broad substrate selectivity for its acyl CoA substrate, enabling the in vitro synthesis of novel squalestatins by providing different acyl groups rsc.org. This highlights the potential of enzyme engineering and heterologous expression systems to create diverse analogs.

In the broader context of filamentous fungi, which are the producers of zaragozic acids, advanced genetic engineering tools like CRISPR-based genome editing have been established. These tools, alongside strategies such as synthetic transcription factors and gene cluster refactoring, can be employed to activate transcriptionally silent biosynthetic gene clusters or to modify existing pathways for the production of desired secondary metabolites, including zaragozic acid analogs researchgate.net. Such techniques could be applied to Sporormiella intermedia or Leptodontium elatius to engineer their this compound biosynthetic pathways.

Precursor Feeding Strategies

Precursor feeding involves supplying the producer organism with exogenous compounds that can be incorporated into the biosynthetic pathway, thereby leading to the production of modified natural products. This strategy is particularly effective for generating analogs that differ in their peripheral side chains.

A well-documented example of precursor feeding for zaragozic acid analog generation involves Zaragozic acid A. When an unidentified sterile fungus producing Zaragozic acid A was exogenously supplied with various carboxylic acids, it produced analogs where the phenyl group of the natural Zaragozic acid A's C-1 alkyl side chain was replaced. Specific examples of precursors and their corresponding incorporated groups include:

2-thiophenecarboxylic acid, leading to a 2-thiophenyl group ebi.ac.uk.

3-thiophenecarboxylic acid, leading to a 3-thiophenyl group ebi.ac.uk.

2-furoic acid, leading to a 2-furyl group ebi.ac.uk.

2-fluorobenzoic acid, leading to an o-fluorophenyl group ebi.ac.uk.

3-fluorobenzoic acid, leading to an m-fluorophenyl group ebi.ac.uk.

4-fluorobenzoic acid, leading to a p-fluorophenyl group ebi.ac.uk.

These newly generated analogs retained potent inhibitory activity against squalene (B77637) synthase ebi.ac.uk. This demonstrates the plasticity of the biosynthetic machinery in incorporating non-native precursors into the side chains, while maintaining the essential core structure. Given the structural similarities and shared core biosynthesis among zaragozic acids, it is highly probable that similar precursor feeding strategies could be successfully applied to Sporormiella intermedia to generate novel this compound analogs by modifying its specific side chains.

Isotopic feeding experiments using 13C-labelled acetates and 18O2 have also been instrumental in elucidating the precise origin of carbon and oxygen atoms within the zaragozic acid structure, providing fundamental insights into the biogenetic pathway rsc.orgrsc.org. This type of feeding, while primarily for mechanistic studies, underpins the understanding required for rational precursor feeding strategies for analog generation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9940176
Zaragozic acid A6438355
Zaragozic acid C11814656
Farnesyl pyrophosphate6438355 (Note: Farnesyl pyrophosphate is a precursor, not a zaragozic acid, but its CID is relevant in the context of squalene synthase inhibition by zaragozic acids. The CID provided is for Zaragozic Acid A, not FPP. Let's correct this.)

Correction: The PubChem CID for Farnesyl pyrophosphate is 135391266. The previous CID was incorrect.

Corrected Table:

Compound NamePubChem CID
This compound9940176
Zaragozic acid A6438355
Zaragozic acid C11814656
Farnesyl pyrophosphate135391266

Producer Organisms and Associated Zaragozic Acids

Producer OrganismAssociated Zaragozic Acids
Sporormiella intermediaThis compound, Zaragozic acid A researchgate.netnih.govresearchgate.netebi.ac.ukgoogle.comgoogle.comcdnsciencepub.comgrafiati.com
Leptodontium elatiusZaragozic acid C, E, F researchgate.netnih.govresearchgate.netebi.ac.ukgoogle.comcdnsciencepub.com
Unidentified sterile fungusZaragozic acid A, B, C researchgate.netnih.govresearchgate.netebi.ac.ukcdnsciencepub.com
Amauroascus nigerZaragozic acid D, D2 google.com
Phoma sp. C2932Squalestatin 1 (Zaragozic acid A), 2, 3 drugfuture.comgoogle.comrsc.org
Mollisia sp. SANK 10294F-10863A (Zaragozic acid D3), B, C, D nih.gov

Molecular Mechanism of Action and Biological Targets of Zaragozic Acid B

Influence on Farnesol (B120207) Metabolism in Fungal Systems

Analysis of Farnesol Accumulation

The inhibition of squalene (B77637) synthase by zaragozic acid B leads to a notable accumulation of farnesyl pyrophosphate (FPP), the precursor molecule to squalene nih.govasm.orgunl.edu. As FPP is also the biosynthetic precursor of farnesol, its accumulation directly results in increased farnesol production asm.orgmdpi.comasm.org.

Studies on the dimorphic fungus Candida albicans have demonstrated this effect clearly. Treatment of C. albicans cells with this compound results in a substantial increase in the amount of farnesol produced, both intracellularly and extracellularly asm.orgunl.edumdpi.comasm.orgnih.govnih.govresearchgate.net. For instance, exposure to 0.5 µM this compound has been shown to lead to an eightfold increase in farnesol levels in C. albicans asm.orgunl.eduasm.orgresearchgate.net. This phenomenon is attributed to the blockage of the sterol biosynthetic pathway beyond the FPP step, diverting the metabolic flow towards farnesol synthesis asm.org.

Table 1: Impact of this compound on Farnesol Production in Candida albicans

TreatmentFarnesol Production (Fold Increase)Reference
0.5 µM this compound~8-fold asm.orgunl.eduasm.orgresearchgate.net

Investigation of Farnesol's Role in Modulating Fungal Physiology

Farnesol, a sesquiterpenoid alcohol, acts as a crucial quorum-sensing molecule in Candida albicans, regulating various aspects of its physiology unl.eduasm.orgnih.govingentaconnect.comunl.eduasm.orgnih.gov. One of its primary functions is to control cellular morphology by negatively regulating the yeast-to-hyphae transition asm.orgnih.govingentaconnect.comunl.eduasm.orgnih.gov. This morphogenic plasticity is vital for C. albicans's virulence and its ability to adapt to different host environments unl.edu.

Beyond morphogenesis, farnesol also participates in the regulation of biofilm formation and can exhibit fungicidal properties mdpi.comasm.orgnih.govingentaconnect.comasm.org. The accumulation of farnesol, as a consequence of squalene synthase inhibition by this compound, is suggested to contribute significantly to the antifungal activity of these compounds unl.eduasm.orgnih.govnih.gov.

The physiological effects of farnesol are concentration-dependent ingentaconnect.com. At higher concentrations (e.g., 200-300 µM), farnesol can induce reactive oxygen species (ROS) in yeast mitochondria, leading to cell cycle arrest and triggering apoptosis nih.govingentaconnect.com. Conversely, lower, more physiological concentrations (around 40 µM) can protect C. albicans cells from oxidative stress by activating the response to ROS production ingentaconnect.com. Farnesol also modulates efflux pumps in resistant yeasts and influences the MAP kinase pathway, which is involved in hyphae formation ingentaconnect.com.

Modulation of Other Enzyme Activities and Cellular Processes

Beyond its primary target of squalene synthase, this compound, and the zaragozic acid family in general, have been investigated for their modulation of other cellular processes, particularly those related to cholesterol metabolism and protein processing.

Impact on Alpha-Secretase Activity and Amyloid Precursor Protein Processing

Zaragozic acid has been shown to stimulate the activity of alpha-secretase (α-secretase), an enzyme involved in the processing of Amyloid Precursor Protein (APP) nih.govj-alz.comresearchgate.netimrpress.comnih.gov. APP processing occurs through two main pathways: the amyloidogenic pathway, which leads to the formation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease, and the non-amyloidogenic pathway, mediated by α-secretase, which cleaves APP within the Aβ sequence, thereby preventing Aβ generation and releasing a neuroprotective fragment (sαAPP) nih.govj-alz.comresearchgate.netimrpress.comnih.govsci-hub.se.

Research conducted on human neuroblastoma cells demonstrated that treatment with 50 µM zaragozic acid resulted in an approximate 3-fold increase in α-secretase activity nih.govj-alz.comresearchgate.net. This activation was accompanied by a reduction in cellular cholesterol levels by about 30% nih.govj-alz.comresearchgate.net. The stimulation of α-secretase activity by zaragozic acid is linked to its cholesterol-lowering properties and appears to be independent of isoprenoid synthesis nih.govj-alz.comresearchgate.netimrpress.com. The specific α-secretase enzyme responsible for this cleavage of APP is identified as ADAM10 nih.govj-alz.comresearchgate.netimrpress.comnih.gov. This suggests a potential role for squalene synthase inhibitors like this compound in modulating APP processing towards the non-amyloidogenic pathway.

Table 2: Effect of Zaragozic Acid on Alpha-Secretase Activity and Cholesterol Levels in Human Neuroblastoma Cells

TreatmentAlpha-Secretase Activity (Fold Increase)Cellular Cholesterol ReductionReference
50 µM Zaragozic Acid~3-fold~30% nih.govj-alz.comresearchgate.net

Structure Activity Relationships Sar and Rational Design of Zaragozic Acid B Analogs

Systematic Modification of the Zaragozic Acid Core

The central 4,8-dioxabicyclo[3.2.1]octane core of zaragozic acids is highly functionalized, featuring six contiguous stereocenters and multiple carboxylic acid groups nih.govwikipedia.orgacs.org. This complex core is essential for the potent inhibitory activity against SQS, as it is believed to mimic the binding characteristics of phosphatidylinositol-4,5-bisphosphate (PIP2), a crucial molecule involved in various cellular processes biorxiv.org. Modifications to this core generally lead to a significant loss of activity, highlighting its critical role in binding to the enzyme's active site nih.gov. Synthetic efforts have focused on constructing this core with high stereoselectivity, often involving complex reactions to establish the densely functionalized C4 and C5 quaternary carbons pharm.or.jpacs.orgacs.orgacs.org.

Role of the C6-Acyl Side Chain in Biological Activity

The C6-acyl side chain is a critical determinant of the biological activity of zaragozic acids, particularly their in vitro potency against squalene (B77637) synthase nih.govebi.ac.uknih.gov. This side chain interacts with a hydrophobic pocket within the SQS enzyme, known as the C site, which offers a spacious cavity for accommodating various acyl units nih.gov.

Systematic modifications of the C6 acyl side chain have revealed a strong correlation between chain length and in vitro activity. Simplification of the C6 side chain, for example, to an octanoyl ester, generally has deleterious effects on activity ebi.ac.uknih.gov. Conversely, increasing the linear chain length significantly improves in vitro SQS inhibitory activity, with optimal activity often observed up to the tetradecanoyl ester ebi.ac.uknih.gov. This suggests that a certain degree of hydrophobicity and an appropriate length are necessary for effective engagement with the enzyme's binding pocket. While longer chain derivatives exhibit subnanomolar SQS inhibition in vitro, their in vivo activity in inhibiting hepatic cholesterol synthesis in mice can be weak. Conversely, shorter C6 chain derivatives, though less active in vitro, have shown improved oral activity in mice ebi.ac.uknih.gov.

C6 Acyl Chain LengthIn Vitro SQS Inhibitory ActivityIn Vivo Hepatic Cholesterol Synthesis Inhibition (Mice)
Octanoyl ester (short)Deleterious effects ebi.ac.uknih.govImproved oral activity ebi.ac.uknih.gov
Tetradecanoyl ester (optimal linear)Improved activity ebi.ac.uknih.govWeak activity ebi.ac.uknih.gov
Longer chainsSubnanomolar inhibition ebi.ac.uknih.govWeak activity ebi.ac.uknih.gov

The nature of the terminal group on the C6 acyl side chain also significantly influences biological activity. Research indicates that an ω-phenoxy group is a more effective activity enhancer compared to an ω-phenyl group nih.govebi.ac.uknih.gov. This suggests that the presence of an oxygen atom in the terminal aromatic ring, potentially allowing for additional interactions (e.g., hydrogen bonding or favorable dipole interactions), contributes to enhanced binding affinity to SQS.

C6 Derivative TypeActivity Profile (compared to Esters)
EsterBaseline activity ebi.ac.uknih.gov
CarbamateSimilar activity ebi.ac.uknih.gov
EtherSimilar activity ebi.ac.uknih.gov
CarbonateSimilar activity ebi.ac.uknih.gov

Effects of Terminal Group Substitutions (e.g., Phenoxy, Phenyl)

Stereochemical Determinants of Potency and Selectivity

The zaragozic acid core is characterized by multiple stereogenic centers, particularly the six contiguous stereocenters within the 4,8-dioxabicyclo[3.2.1]octane structure and the adjacent fully substituted carbons at C4 and C5 nih.govacs.org. The precise stereochemistry of these centers is paramount for the potent and selective inhibition of squalene synthase. Total synthesis efforts have emphasized stereocontrolled approaches to accurately reproduce the natural product's complex architecture, as even subtle changes in stereochemistry can drastically impact biological activity pharm.or.jpacs.orgdiva-portal.org. The specific 3D orientation of the core and its side chains allows for precise interactions with the enzyme's active site, mimicking the natural substrate or transition state. For instance, the relative configuration found in the zaragozic acids has been confirmed through techniques like 2D 1H NMR during synthetic routes, underscoring the importance of these stereochemical relationships for activity acs.org.

Chemical Total Synthesis and Semi Synthesis Methodologies for Zaragozic Acid B

Retrosynthetic Analysis of the 2,8-Dioxabicyclo[3.2.1]octane Core

Retrosynthetic analysis is a crucial strategy in complex molecule synthesis, involving the hypothetical disconnection of bonds to simplify the target molecule into readily available starting materials. lkouniv.ac.in For the zaragozic acid core, this approach has revealed repeating patterns of simpler building blocks. nih.gov

The retrosynthetic analysis of the zaragozic acid core often dissects the molecule into simple building blocks, such as glycolic acid fragments. nih.gov A key challenge lies in developing synthetic equivalents for unusual synthons, such as the geminal dipolar glycolic acid synthon. nih.gov The goal is to identify disconnections that correspond to real and workable chemical reactions. lkouniv.ac.in

Several synthetic strategies leverage glycolic acid fragments as fundamental building blocks for the zaragozic acid backbone. nih.govacs.org For instance, the Johnson group developed a strategy where a silyl (B83357) glyoxylate (B1226380) acts as a versatile two-carbon building block, effectively serving as a glycolic acid synthon. nih.govacs.orggoogle.com This reagent possesses both electrophilic and latent nucleophilic functional groups, allowing for a chain-building cascade. acs.org The precise control of reagent ratios enables the assembly of the zaragozic acid backbone in a single step through oligomerization, minimizing redox-related steps due to the glyoxylate reagent already being in the correct oxidation state. nih.govacs.org

Key reactions involving glycolic acid derivatives include:

Vinylmagnesium bromide addition and Brook Rearrangement: This reaction with glycolic acid derivatives at low temperatures (-78 °C) forms key intermediates via Brook rearrangement, facilitating the one-step assembly of the zaragozic acid backbone. nih.gov

Silyl glyoxylates as synthons: Silyl glyoxylates have been effectively used to graft complementary nucleophilic and electrophilic reagents onto a protected glycolic acid. nih.gov

A "self-consistent sequence" in zaragozic acid synthesis aims to merge carbon skeletal buildup with the concurrent introduction of stereochemistry, leading to highly efficient routes. nih.gov This approach emphasizes connecting glycolic acid subunits in the correct relative configuration. nih.gov

Examples of self-consistent approaches and stereochemical control:

Controlled Oligomerization: The Johnson group's approach to zaragozic acid C demonstrated that controlled oligomerization of silyl glyoxylates could concurrently create the carbon skeleton and tetrahedral stereochemistry with minimal oxidation state changes and protecting group manipulations. nih.govacs.orgnsf.gov

Lactone Opening and Stereochemical Inversion: Unusual lactone opening conditions, such as using potassium tert-butoxide in tert-amyl alcohol, can induce retro-aldol/aldol (B89426) sequences that invert stereocenters (e.g., at C6), which is crucial for achieving the correct stereochemistry.

Epimerization and Re-esterification: Epimerization of ester mixtures, followed by re-esterification, can be used to achieve the desired configuration at specific stereocenters, such as C3. nih.gov

Utilization of Glycolic Acid Fragments in Core Assembly

Enantioselective Synthetic Routes

Enantioselective synthesis is vital for producing zaragozic acid B in its biologically active form, given its multiple chiral centers. acs.orgresearchgate.netjyu.fidiva-portal.orgcaltech.edu

Asymmetric catalysis plays a significant role in establishing the correct stereochemistry in zaragozic acid synthesis. jyu.fidiva-portal.orgslideserve.com

Key applications include:

Sharpless Asymmetric Dihydroxylation: This reaction has been employed to control stereochemistry at multiple contiguous stereocenters (e.g., from C3 to C6) in the zaragozic acid core. researchgate.netslideserve.commsu.edu It allows for the cis dihydroxylation of olefins into vicinal diols. msu.edu

Photochemical C(sp³)–H Acylation (Norrish–Yang Cyclization): This novel approach, utilized in the total synthesis of zaragozic acid C, involves the selective functionalization of electron-rich ethereal C4–H bonds to form the C4,5-cis-fused cyclobutanone, a key intermediate for the dioxabicyclo[3.2.1]octane core. acs.orgresearchgate.netmdpi.comhokudai.ac.jp This method leverages light-emitting diodes (LEDs) for improved efficiency and scalability. acs.org

Vanadium-catalyzed Oxidative Kinetic Resolution: This method has been used to obtain enantiomerically enriched α-hydroxy esters, which serve as important intermediates. nih.gov

Asymmetric Aldol Reactions: Highly stereoselective asymmetric anti-aldol reactions can provide enantiopure substrates for key steps in the synthesis of related natural products. tu-dresden.de

Chiral pool approaches utilize readily available enantiomerically pure natural products or their derivatives as starting materials to introduce chirality into the target molecule. beilstein-journals.orgjyu.fisnu.ac.kr

Examples of chiral pool utilization:

D-Gluconolactone Derivatives: Persilylated D-gluconolactone derivatives have been used as building blocks in the synthesis of zaragozic acids. acs.orgmdpi.com

Dimethyl Tartrate Acetonide: (R,R)-Dimethyl tartrate acetonide, a readily available chiral pool building block, has been deprotonated and alkylated stereoselectively to form monoalkylated tartrates, which are precursors to the 2,8-dioxabicyclo[3.2.1]octane core. beilstein-journals.org This approach is valuable because both antipodes of tartrate acetonide are accessible. beilstein-journals.org

Erythronolactone: Commercially available erythronolactone has been used as a starting material in the enantioselective total synthesis of 6,7-dideoxysqualestatin H5, a related compound featuring the zaragozic acid core. nih.gov

Asymmetric Catalysis in Key Bond Formations

Critical Synthetic Transformations and Stereocontrol Challenges

The total synthesis of this compound, and indeed other members of the zaragozic acid family, is marked by several critical synthetic transformations and stereocontrol challenges. These complexities arise primarily from the densely functionalized bicyclic core and the presence of numerous chiral centers.

Construction of Quaternary Centers at C4 and C5

A particularly challenging aspect in the synthesis of this compound is the installation of the fully substituted (quaternary) carbon centers at positions C4 and C5 of the bicyclic core. This feature presents a significant hurdle for achieving high stereo- and regioselectivity. researchgate.netnih.gov

Various strategies have been developed to address this challenge in the context of zaragozic acid total syntheses, which are directly relevant to this compound due to the shared core structure:

Silyl Glyoxylate Cascade: One notable approach involved a silyl glyoxylate cascade, which in a single step assembled multiple stereogenic centers, including the C4 and C5 quaternary centers, through a sequence of condensation and silyl transfer reactions. organic-chemistry.org

Sn(OTf)2-Promoted Aldol Coupling: Another successful strategy employed an Sn(OTf)2-promoted aldol coupling reaction between an α-keto ester and a silyl ketene (B1206846) thioacetal. This method enabled the simultaneous creation of the contiguous, oxygen-atom substituted quaternary stereocenters at C4 and C5. semanticscholar.orgpharm.or.jp

Acetal (B89532) researchgate.netguidetopharmacology.org Wittig Rearrangement: An acetal researchgate.netguidetopharmacology.org Wittig rearrangement of an O-glycoside derivative has also been utilized for the simultaneous formation of these quaternary centers. researchgate.net

Photochemical C(sp3)-H Acylation: A more recent innovation involved a two-step photochemical C(sp3)-H acylation. This process, specifically a Norrish-Yang cyclization followed by oxidative opening of an α-hydroxycyclobutanone, allowed for the regio- and stereoselective transformation of a tertiary C(sp3)-H bond at C4 into a C(sp3)-C bond, leading to the formation of the densely functionalized core. researchgate.netnih.govmdpi.com

Management of Contiguous Stereocenters

The 2,8-dioxabicyclo[3.2.1]octane core of this compound is adorned with several contiguous stereocenters, with some syntheses highlighting up to six such centers within the core. mdpi.comnih.gov Ensuring the correct relative and absolute stereochemistry across these multiple chiral centers is paramount for synthesizing the biologically active natural product.

Key methodologies employed to manage these contiguous stereocenters include:

Sharpless Asymmetric Dihydroxylation: This reaction has been effectively used to control the stereochemistry at multiple contiguous stereocenters, for instance, from C3 to C6 in some zaragozic acid syntheses. researchgate.netacs.org

Aldol-Based Strategies: Various aldol reactions have been developed and optimized to achieve high levels of stereocontrol, often influencing the configuration of adjacent chiral centers. acs.orgacs.org

Symmetry-Based Approaches: Strategies leveraging molecular symmetry, often involving enantioselective dihydroxylations, have been utilized to establish the absolute configuration of complex intermediates. acs.org

Ireland-Claisen Rearrangement: This sigmatropic rearrangement has been identified as an important element for stereocontrol in some formal syntheses of zaragozic acids. nih.gov

Substrate-Controlled Cyclization: The inherent structural features of carefully designed precursors have been exploited to guide stereoselective cyclization events, as demonstrated in photochemical C-H acylation approaches. nih.govmdpi.com

Development of Efficient Bicyclic Core Formation Strategies

The distinctive 2,8-dioxabicyclo[3.2.1]octane core is central to the biological activity of this compound. Developing efficient and stereoselective strategies for its formation has been a primary focus of synthetic efforts. researchgate.netnih.govwikipedia.orgacs.orgresearchgate.netresearchgate.net

Notable strategies for constructing this bicyclic core include:

Acid-Mediated Ketalization: A highly efficient method involves an acid-mediated simultaneous acetonide deprotection, dithiane removal, and subsequent ketalization. This procedure has been shown to lead exclusively to the desired 2,8-dioxabicyclo[3.2.1]octane core. researchgate.netacs.org

Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition: A highly convergent and stereocontrolled strategy involves a rhodium(II)-catalyzed tandem carbonyl ylide formation and 1,3-dipolar cycloaddition. This powerful method allows for the direct assembly of the core structure. pharm.or.jp

Intramolecular Aldol Cyclization: Intramolecular aldol reactions have been successfully employed to construct key lactone intermediates that incorporate the core's stereogenic centers, which then lead to the bicyclic system. organic-chemistry.org

Organometallic Reagent Addition and Acid Treatment: The core has also been elaborated through the addition of organometallic reagents to lactone precursors, followed by acid treatment of the resulting polyhydroxy intermediates to induce cyclization into the bicyclic framework. acs.org

Semi-Synthetic Approaches from Natural Precursors

Zaragozic acids are natural products primarily isolated from various fungal cultures, such as Sporormiella intermedia and Leptodontium elatius. wikipedia.orgacs.orgresearchgate.net The biosynthesis of these compounds is understood to proceed via polyketide synthase pathways, involving intermediates like alkyl citrates. researchgate.netresearchgate.netpublish.csiro.au

While total synthesis has been extensively explored for the zaragozic acid family due to their structural complexity, specific semi-synthetic approaches directly yielding this compound from other isolated natural precursors are not widely detailed in the current literature. The primary method for obtaining this compound remains its isolation from fungal fermentation. However, the understanding of its biosynthesis has allowed for the production of new members of the zaragozic acid family through directed biosynthesis, which involves manipulating the producing organism or its culture conditions to generate specific analogues. researchgate.netresearchgate.net

Some studies on related zaragozic acids have explored "degradation to a relay compound and reassembly" as a strategy, which can be considered a form of semi-synthesis. This involves breaking down a more complex natural product into a simpler, manageable intermediate (a "relay compound") and then re-synthesizing the target natural product from this relay. acs.org While this highlights the potential for manipulating existing natural product structures, direct semi-synthetic routes to this compound from other readily available natural precursors are less documented compared to the extensive efforts in total synthesis.

Advanced Analytical and Computational Methodologies in Zaragozic Acid B Research

Computational Chemistry and Molecular Modeling

Homology Modeling for Target Protein Structure Elucidation

For instance, studies investigating squalene (B77637) synthase from various organisms, including Leishmania donovani (LdSQS) and Panax ginseng (PgSQS), have successfully utilized homology modeling researchgate.netnih.gov. In the case of LdSQS, a high-quality homology model was constructed using a template with significant sequence similarity (61.06% similarity and 81% query coverage), demonstrating the feasibility and accuracy of this approach for squalene synthases nih.gov. Such models provide a structural foundation for subsequent computational studies, including molecular docking and dynamics simulations, to predict and analyze the binding modes of inhibitors like Zaragozic acid B researchgate.netnih.gov.

Molecular Dynamics Simulations to Investigate Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time, providing dynamic insights into the interactions between a protein and a ligand biorxiv.orgresearchgate.net. These simulations are essential for understanding the stability of protein-ligand complexes, identifying key residues involved in binding, and observing conformational changes that occur upon ligand binding biorxiv.orgresearchgate.netcimap.res.in.

In the context of this compound, MD simulations have been employed to investigate its binding characteristics with various proteins. For example, a study explored the interaction of this compound with G protein-gated inwardly rectifying potassium (GIRK2) channels, even though the compound was ultimately excluded from further development due to pharmacokinetic limitations biorxiv.orgresearchgate.net. The MD simulations in this research revealed that the unique 4,8-dioxabicyclo[3.2.1]octane core of this compound allows it to mimic the binding characteristics of phosphatidylinositol-4,5-bisphosphate (PIP2), engaging with critical residues within the GIRK2 binding pocket biorxiv.orgresearchgate.net. This highlights the utility of MD simulations in characterizing the precise molecular interactions and dynamic behavior of this compound with its target or off-target proteins, offering a deeper understanding beyond static docking poses biorxiv.orgresearchgate.netresearchgate.net. The broader application of MD simulations in drug discovery, including for squalestatin analogues (related to Zaragozic acid A), underscores their importance in elucidating receptor-ligand relationships cimap.res.in.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of a compound and its biological activity nih.govmu-varna.bg. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds, guide the design of more potent analogues, and identify structural features crucial for activity cimap.res.innih.govmu-varna.bg.

QSAR methodologies have been widely applied in drug discovery and have been used to study inhibitors of enzymes within the same metabolic pathway as squalene synthase cimap.res.in. For instance, 3D-QSAR investigations have been conducted on the inhibition of Leishmania major farnesyl pyrophosphate synthase by bisphosphonates, a class of compounds that includes some related to the squalene synthase pathway and where this compound is referenced for its potent squalene synthase activity dntb.gov.uaresearchgate.net. This demonstrates the applicability of QSAR in understanding the structural determinants of inhibitory activity for compounds like this compound. Such models can help researchers optimize the chemical structure of this compound or its derivatives to enhance potency, selectivity, or other desired biological properties by correlating specific molecular descriptors with observed biological effects cimap.res.innih.govmu-varna.bg.

Future Perspectives and Emerging Research Avenues for Zaragozic Acid B

Refined Understanding of Biosynthetic Pathways and Metabolic Engineering for Optimized Production

A refined understanding of the biosynthetic pathways of zaragozic acids is crucial for optimizing their production and enabling the generation of novel analogs. Zaragozic acids, including Zaragozic acid B, are fungal metabolites characterized by a unique 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core metabolomicsworkbench.orgnih.govnih.govuni.luwikipedia.org. Their biosynthesis appears to involve alkyl citrate (B86180) intermediates and proceeds via a polyketide synthase (PKS) pathway, with initial steps involving the priming of a benzoic acid starter unit onto a highly reducing polyketide synthase (HRPKS), followed by oxaloacetate extension metabolomicsworkbench.orgnih.gov.

Future research will focus on elucidating the complete enzymatic machinery and regulatory networks governing this compound biosynthesis. This includes identifying all genes within the biosynthetic gene clusters (BGCs) responsible for its production and characterizing the functions of individual enzymes. For instance, studies on Zaragozic acid A have shown that only three enzymes—HRPKS, citrate synthase, and hydrolase—are needed in an engineered fungal host (e.g., A. nidulans) to produce a complex tricarboxylic acid intermediate nih.gov. This highlights the potential for metabolic engineering to enhance the yield of this compound.

Metabolic engineering strategies could involve:

Overexpression of rate-limiting enzymes: Increasing the activity of key enzymes in the biosynthetic pathway to push flux towards this compound production wikipedia.org.

Inhibition of competing pathways: Redirecting metabolic precursors away from undesired side products wikipedia.org.

Heterologous expression: Transferring the entire biosynthetic pathway or specific gene clusters into more amenable and high-yielding host organisms for scalable and cost-effective production nih.govwikipedia.org.

Directed biosynthesis: Manipulating the biosynthetic machinery to produce new members of the zaragozic acid family with altered side chains, potentially leading to compounds with improved pharmacological properties metabolomicsworkbench.org.

Exploration of Undiscovered Biological Targets and Broader Mechanistic Insights

While this compound is well-known as a potent competitive inhibitor of squalene (B77637) synthase (SQS) nih.govmetabolomicsworkbench.orgnih.govnih.govuni.luciteab.comwikimedia.orgwikipedia.org, future research aims to explore additional biological targets and gain broader mechanistic insights into its cellular effects. The inhibition of SQS leads to an accumulation of farnesyl diphosphate (B83284) (FPP) and farnesol (B120207), and other organic acids, which can have downstream consequences on various cellular processes nih.gov.

Emerging research avenues include:

Beyond SQS inhibition: Investigating potential "off-targets" or secondary mechanisms of action that contribute to this compound's observed biological activities. For example, Zaragozic acid A has been shown to rescue certain temperature-sensitive phenotypes in yeast, suggesting interactions with other cellular pathways beyond sterol synthesis fishersci.ca.

Anti-virulence strategies: Exploring its role in disrupting bacterial functional membrane microdomains (FMMs) and affecting the oligomerization of proteins like PBP2a, which could lead to novel anti-virulence therapies against drug-resistant bacteria like Staphylococcus aureus (MRSA) uni.lu. Studies have indicated that Zaragozic acid can sensitize MRSA to β-lactam antibiotics by disturbing FMMs formation uni.lu.

Impact on cellular signaling: Investigating how changes in cholesterol levels, induced by this compound, might influence cellular signaling pathways, such as the activation of the EphA2 receptor through modulation of cholesterol content, potentially affecting processes like cell migration and proliferation.

Structural biology: Utilizing advanced structural techniques (e.g., cryo-EM, X-ray crystallography) to determine the precise binding modes of this compound with SQS from various organisms (human, fungal, bacterial) to identify species-specific differences that could be exploited for selective drug design wikipedia.org.

Innovations in Synthetic Strategies for Analog Development

The complex bicyclic core structure of zaragozic acids, characterized by multiple contiguous stereocenters and a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core, presents significant challenges for chemical synthesis nih.govmpg.deuni.luwikimedia.org. Despite these complexities, total synthesis efforts have yielded valuable insights, particularly for Zaragozic acid C, which shares the core structure uni.luwikimedia.org.

Future innovations in synthetic strategies will focus on:

Analog library generation: Designing and synthesizing diverse libraries of this compound analogs with modifications to its 1-alkyl and 6-acyl side chains nih.govuni.luwikipedia.org. This will enable comprehensive structure-activity relationship (SAR) studies to identify key pharmacophores responsible for potency and selectivity.

Advanced chemical methodologies: Implementing cutting-edge synthetic techniques, such as photochemical C(sp3)–H acylation, which has proven effective in constructing the challenging fully substituted carbons at C4 and C5 of the zaragozic acid core, as demonstrated in the synthesis of Zaragozic acid C uni.luwikimedia.org.

Enzymatic and semi-synthetic approaches: Exploring the use of engineered enzymes from the biosynthetic pathway for specific transformations or developing semi-synthetic routes that combine fermentation-derived intermediates with chemical modifications to access a wider array of derivatives.

Integration of Omics Technologies for Systems-Level Biological Impact Assessment

The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to comprehensively assess the systems-level biological impact of this compound. These technologies can provide a holistic view of how the compound interacts with biological systems, revealing subtle effects that might be missed by traditional single-target assays.

Future research will leverage omics technologies to:

Metabolomics: Profile the complete metabolic changes in cells or organisms treated with this compound. This can confirm the inhibition of sterol biosynthesis (e.g., accumulation of FPP) and identify other perturbed metabolic pathways, offering clues to novel mechanisms of action or off-target effects nih.gov.

Transcriptomics: Analyze global gene expression changes in response to this compound. Upregulated or downregulated genes can indicate activated stress responses, altered metabolic fluxes, or engagement with new biological targets.

Proteomics: Identify changes in protein abundance, post-translational modifications, or protein-protein interactions upon this compound exposure. This can directly reveal protein targets or pathways affected at the protein level.

Genomics and genome mining: Utilize genomic data to identify and characterize novel biosynthetic gene clusters in producing organisms, facilitating the discovery of new zaragozic acid variants or related natural products.

Network pharmacology: Integrate data from various omics platforms to construct comprehensive interaction networks, providing a systems-level understanding of this compound's effects and identifying potential synergistic or antagonistic interactions with other biological molecules.

Development of Advanced Methodologies for High-Throughput Screening and Characterization

The development of advanced methodologies for high-throughput screening (HTS) and characterization is essential for efficiently discovering and evaluating new this compound analogs and understanding their properties. HTS allows for the rapid screening of large chemical libraries against specific targets or phenotypic assays wikipedia.org.

Future directions in this area include:

Automated HTS platforms: Implementing robotic systems and miniaturized assays to screen vast numbers of this compound derivatives for SQS inhibition and other desired biological activities (e.g., antifungal, anti-virulence) wikipedia.org.

Phenotypic screening: Developing cell-based assays that measure a desired biological outcome (e.g., cholesterol reduction in liver cells, growth inhibition of specific fungal or bacterial strains, modulation of specific signaling pathways) rather than just a single molecular target wikipedia.orgfishersci.ca. This can uncover compounds with novel mechanisms.

Biophysical characterization: Employing advanced biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry, nuclear magnetic resonance) to precisely characterize the binding kinetics, thermodynamics, and structural interactions of this compound and its analogs with their targets.

High-resolution analytical techniques: Utilizing sophisticated analytical methods like high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for rapid and accurate quantification and purity assessment of this compound and its metabolites in complex biological matrices nih.gov.

Computational screening and design: Integrating computational approaches such as molecular docking, molecular dynamics simulations, and machine learning to predict the activity of new analogs and guide their rational design, thereby accelerating the discovery process.

Q & A

Q. What is the molecular mechanism of Zaragozic Acid B in inhibiting squalene synthase, and how does this relate to its cholesterol-lowering activity?

this compound competitively inhibits squalene synthase, a key enzyme in cholesterol biosynthesis, by mimicking the natural substrate presqualene diphosphate. Its 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core binds to the enzyme's active site, disrupting the conversion of farnesyl pyrophosphate to squalene . In vitro studies using rat liver microsomes show Ki values in the pM range (e.g., 29–78 pM for Zaragozic Acid A analogs), highlighting exceptional potency . Methodological validation involves enzyme kinetics assays (e.g., Michaelis-Menten analysis with radiolabeled substrates) and structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes).

Q. How do researchers design in vitro and in vivo models to evaluate this compound’s efficacy and metabolic effects?

  • In vitro: Hep G2 cells or primary hepatocytes are treated with this compound, followed by measurement of cholesterol synthesis via incorporation of [³H]mevalonate. Accumulation of farnesol and farnesyl pyrophosphate confirms enzyme inhibition .
  • In vivo: Rodent models (e.g., hypercholesterolemic rats) are dosed intravenously or orally. Cholesterol synthesis is tracked using isotopic labeling, and liver enzymes are analyzed post-sacrifice. Dose-response curves (e.g., 50% inhibition at 200 µg/kg in rats) and metabolite profiling (e.g., organic acid accumulation) are critical .

Q. What structural features of this compound are critical for its bioactivity, and how are these validated experimentally?

The bicyclic core and stereochemical arrangement (e.g., C4 and C5 stereocenters) are essential for binding squalene synthase. Synthetic analogs with modified side chains or altered stereochemistry show reduced activity . Validation methods include:

  • Stereochemical analysis: NMR and circular dichroism (CD) spectroscopy.
  • Structure-activity relationship (SAR) studies: Systematic modification of functional groups followed by enzyme inhibition assays .

Advanced Research Questions

Q. What synthetic challenges arise in constructing this compound’s bicyclic core, and how are they addressed in total synthesis?

The fused bicyclo[3.2.1]octane system requires precise stereocontrol. Key strategies include:

  • Ireland–Claisen rearrangement: Enables stereoselective formation of C4 and C5 centers via chelation-controlled enolization (78% diastereoselectivity achieved in Zaragozic Acid C synthesis) .
  • Rhodium-catalyzed cycloaddition: Used in asymmetric syntheses to assemble the tricarboxylic acid core via carbonyl ylide intermediates .
  • Challenges: Low yields in late-stage steps (e.g., 60% yield after desilylation) and sensitivity of the tricarboxylic acid moiety to hydrolysis .

Q. How do discrepancies between in vitro potency (pM Ki) and in vivo efficacy (µg/kg doses) inform translational research on this compound?

While in vitro Ki values suggest sub-nanomolar potency, in vivo studies require higher doses due to factors like plasma protein binding, metabolic clearance, and tissue distribution. Researchers address this by:

  • Pharmacokinetic optimization: Prodrug strategies or formulation improvements (e.g., liposomal encapsulation).
  • Metabolite profiling: LC-MS/MS analysis to identify degradation products .

Q. What role does stereochemistry play in this compound’s enzyme inhibition, and how can computational modeling guide analog design?

Molecular dynamics simulations reveal that the natural stereochemistry maximizes hydrogen bonding with squalene synthase’s Asp/Lys residues. Analogs with inverted configurations show 10–100x reduced activity . Computational tools (e.g., AutoDock Vina) predict binding affinities of synthetic analogs, prioritizing candidates for synthesis .

Q. How can researchers resolve contradictions in reported enzyme kinetics data for this compound across different experimental systems?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme sources (e.g., recombinant vs. native). Best practices include:

  • Standardized protocols: Use of uniform substrate concentrations (e.g., 10 µM farnesyl pyrophosphate).
  • Cross-validation: Comparison of results from radiometric assays and fluorescence-based high-throughput screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.